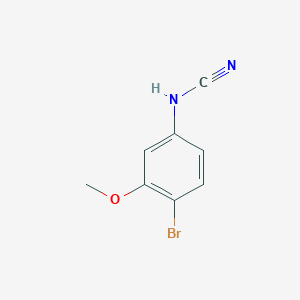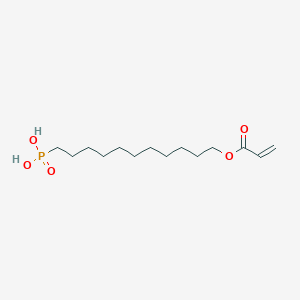![molecular formula C10H9F3N2 B8753857 4-{[(2,2,2-TRIFLUOROETHYL)AMINO]METHYL}BENZONITRILE](/img/structure/B8753857.png)
4-{[(2,2,2-TRIFLUOROETHYL)AMINO]METHYL}BENZONITRILE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(2,2,2-TRIFLUOROETHYL)AMINO]METHYL}BENZONITRILE is an organic compound characterized by the presence of a trifluoroethylamino group attached to a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,2,2-TRIFLUOROETHYL)AMINO]METHYL}BENZONITRILE typically involves the reaction of 4-cyanobenzyl chloride with 2,2,2-trifluoroethylamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
4-{[(2,2,2-TRIFLUOROETHYL)AMINO]METHYL}BENZONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine as a base in dichloromethane.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzonitriles.
Aplicaciones Científicas De Investigación
4-{[(2,2,2-TRIFLUOROETHYL)AMINO]METHYL}BENZONITRILE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-{[(2,2,2-TRIFLUOROETHYL)AMINO]METHYL}BENZONITRILE involves its interaction with specific molecular targets. The trifluoroethylamino group is known to enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The benzonitrile moiety can engage in π-π interactions with aromatic amino acids in proteins, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoroethylamine: A simpler analog with similar trifluoroethylamino functionality.
4-(Trifluoromethyl)benzonitrile: Contains a trifluoromethyl group instead of a trifluoroethylamino group.
4-(Aminomethyl)benzonitrile: Lacks the trifluoroethyl group but has a similar benzonitrile structure.
Uniqueness
4-{[(2,2,2-TRIFLUOROETHYL)AMINO]METHYL}BENZONITRILE is unique due to the presence of both the trifluoroethylamino and benzonitrile groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H9F3N2 |
|---|---|
Peso molecular |
214.19 g/mol |
Nombre IUPAC |
4-[(2,2,2-trifluoroethylamino)methyl]benzonitrile |
InChI |
InChI=1S/C10H9F3N2/c11-10(12,13)7-15-6-9-3-1-8(5-14)2-4-9/h1-4,15H,6-7H2 |
Clave InChI |
HNCWGSLVPLJYJO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CNCC(F)(F)F)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-nitro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8753797.png)








![5-Phenyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidine](/img/structure/B8753860.png)

